molecular formula C14H21NO3 B13489457 tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate

tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B13489457
M. Wt: 251.32 g/mol
InChI Key: VOBBGGRKFHXGBI-GFCCVEGCSA-N
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Description

tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate: is an organic compound that belongs to the class of tertiary butyl esters. It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The amino group is introduced through a subsequent amination reaction, where the ester is treated with an appropriate amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving amino acids and esters.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

  • tert-butyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate
  • tert-butyl (3R)-3-amino-3-(4-chlorophenyl)propanoate
  • tert-butyl (3R)-3-amino-3-(4-fluorophenyl)propanoate

Comparison: tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-12(15)10-5-7-11(17-4)8-6-10/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1

InChI Key

VOBBGGRKFHXGBI-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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